molecular formula C22H20ClNO3 B12603457 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide CAS No. 648923-00-6

5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide

Cat. No.: B12603457
CAS No.: 648923-00-6
M. Wt: 381.8 g/mol
InChI Key: LMASWFLUSJCQOU-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a phenylethoxy group attached to a benzamide core. The presence of these functional groups contributes to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with 3-(2-phenylethoxy)benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and chloro groups enable it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxy-N-phenylbenzamide
  • 5-Chloro-2-hydroxy-N-(2,4,6-trichlorophenyl)benzamide
  • 5-Chloro-2-hydroxy-N-(4-chloro-3-nitrophenyl)benzamide

Uniqueness

5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide is unique due to the presence of the phenylethoxy group, which imparts distinct physicochemical properties and biological activities.

Properties

CAS No.

648923-00-6

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[[3-(2-phenylethoxy)phenyl]methyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c23-18-9-10-21(25)20(14-18)22(26)24-15-17-7-4-8-19(13-17)27-12-11-16-5-2-1-3-6-16/h1-10,13-14,25H,11-12,15H2,(H,24,26)

InChI Key

LMASWFLUSJCQOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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